![molecular formula C10H11BrN2O2S B1460259 Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate CAS No. 1341035-70-8](/img/structure/B1460259.png)
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate
Overview
Description
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate is a chemical compound with the CAS number 1341035-70-8 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate is complex, involving a bromoimidazo thiazolyl group attached to a propanoate group . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis of Heterocyclic Analogs
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate is a key intermediate in the synthesis of heterocyclic analogs of α-aminoadipic acid and its esters, leveraging the imidazo[2,1-b][1,3]thiazole ring system. This approach facilitates the generation of compounds with potential biochemical applications, including the creation of ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate, a versatile building block for further chemical modifications (Šačkus, Bričkutė, Paliulis, & Sløk, 2015).
Antimicrobial Activity
The derivative has been explored for its antimicrobial properties, particularly through its reactions with other compounds to form structures that demonstrate selective activity against microbial strains. Research on related thiazole and imidazo[2,1-b]thiazole compounds suggests potential applications in developing new antimicrobial agents (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).
Anticancer and Immunomodulatory Properties
Research on novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, similar in structure to the ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, has shown significant inhibitors of LPS-stimulated NO generation and cytotoxicity against various cancer cell lines. These findings indicate potential for the development of anticancer and immunomodulatory therapies (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Structural Analysis and Molecular Interactions
The structure and molecular interactions of related compounds have been analyzed, revealing insights into the hydrogen-bonded dimer formation and potential implications for the design of molecules with targeted biological activities (Lynch & Mcclenaghan, 2004).
Synthesis of Novel Compounds
The compound serves as a precursor in the microwave-assisted synthesis of novel imidazo[2,1-b]thiazole derivatives attached to quinoxalinones, highlighting its role in facilitating the rapid and efficient creation of complex heterocyclic compounds with potential pharmacological applications (Mukherjee, Watanabe, & Biehl, 2012).
Future Directions
Thiazoles, which include the imidazo[2,1-b]thiazol-6-yl group found in Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate, have been the subject of much research due to their diverse biological activities . Future research may explore the potential of Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate and similar compounds in various applications, such as in the development of new pharmaceuticals .
properties
IUPAC Name |
ethyl 2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-3-15-9(14)6(2)7-4-13-5-8(11)16-10(13)12-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSWPJKCJMKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CN2C=C(SC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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